molecular formula C20H19FN4O3S B2870108 4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872614-07-8

4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2870108
CAS No.: 872614-07-8
M. Wt: 414.46
InChI Key: GQDIKCUNBBWQFQ-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole heterocyclic core, a scaffold recognized for its significant bioisosteric properties and wide spectrum of potential biological activities . The molecular structure integrates a benzamide moiety substituted with a fluorine atom, a feature often utilized in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. The 1,3,4-oxadiazole ring system is known to serve as a valuable surrogate for ester and amide functional groups, offering improved stability against hydrolysis while maintaining the ability to participate in key hydrogen bonding interactions with biological targets . This core structure is found in compounds with documented anticancer, antibacterial, antifungal, and anti-inflammatory properties, making it a privileged framework in modern drug discovery efforts . The specific presence of the fluorine atom and the phenethylamino group in this molecule suggests potential for targeted research, particularly in the exploration of enzyme inhibition or receptor modulation. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. Researchers are advised to conduct thorough safety assessments before use.

Properties

IUPAC Name

4-fluoro-N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-8-6-15(7-9-16)19(27)23-12-18-24-25-20(28-18)29-13-17(26)22-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDIKCUNBBWQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Attachment of the phenethylamino group: This step involves the reaction of the oxadiazole intermediate with phenethylamine in the presence of a coupling reagent.

    Introduction of the fluorinated benzamide: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Target Compound vs. Thiadiazole Derivatives
  • Core Heterocycle : The 1,3,4-oxadiazole core in the target compound contrasts with 1,3,4-thiadiazole derivatives (e.g., 4-fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide ). The oxadiazole’s oxygen atoms confer higher electronegativity and metabolic resistance compared to sulfur in thiadiazoles, which may alter pharmacokinetics.
  • Substituents: The phenethylamino group in the target compound differs from thienyl or thiazolylamino substituents (e.g., 4-nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide ). Phenethylamino groups enhance binding to amine receptors, while thienyl/thiazole groups may improve π-π stacking in hydrophobic pockets.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy
  • The target compound’s IR spectrum would exhibit a C=O stretch (~1660–1680 cm⁻¹) from the benzamide and oxo groups, similar to hydrazinecarbothioamides . The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in related triazole-thiones .
  • Thiadiazole analogs (e.g., ) show distinct νC=S stretches (~1240–1255 cm⁻¹) but lack oxadiazole-specific bands.
Nuclear Magnetic Resonance (NMR)
  • ¹H-NMR: The phenethylamino group in the target compound would display signals for aromatic protons (δ 7.2–7.6 ppm) and NH/CH₂ groups (δ 2.8–3.5 ppm). Fluorine substitution on benzamide causes deshielding (~δ 7.8–8.2 ppm for aromatic H), as observed in 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide .

Comparative Data Table

Compound Name Core Structure Key Substituents IR Features (cm⁻¹) Biological Activity References
Target Compound 1,3,4-Oxadiazole Fluoro-benzamide, Phenethylamino C=O (~1660–1680), νC=S (~1250) Hypothesized antimicrobial
4-Fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole Fluoro-benzamide, Thienyl νC=S (~1240–1255) Antimicrobial
4-Nitro-N-(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Nitro-benzamide, Thiazolylamino νC=O (~1680), νNH (~3300) Not reported
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 1,3,4-Oxadiazole Chloro-benzamide, Thioxo C=O (~1665), νS-H (absent) Antifungal (inferred)

Biological Activity

4-Fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a fluorinated benzamide moiety and an oxadiazole ring, which may contribute to its pharmacological properties. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
  • Attachment of the Phenethylamino Group : The oxadiazole intermediate is reacted with phenethylamine using a coupling reagent.
  • Introduction of the Fluorinated Benzamide : The final step involves reacting the intermediate with 4-fluorobenzoyl chloride under basic conditions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential therapeutic effects:

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

Studies have investigated the interaction of oxadiazole derivatives with GABA_A receptors. Some derivatives have demonstrated high affinity for these receptors, suggesting potential anxiolytic and anticonvulsant properties. For example, a closely related compound showed better binding affinity than diazepam in receptor binding assays .

The proposed mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes or receptors. By modulating the activity of these targets, it can lead to various biological effects including:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
  • Anxiolytic Effects : Through interaction with GABA_A receptors which are crucial for regulating anxiety and stress responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of oxadiazole derivatives:

  • Study on Anticancer Properties :
    • A study demonstrated that compounds similar to this compound significantly inhibited the proliferation of breast cancer cells (MCF7), with IC50 values indicating potent activity .
    CompoundIC50 (µM)Cell Line
    Compound A5.0MCF7
    4-Fluoro Compound3.5MCF7
  • Neuropharmacological Study :
    • In an evaluation of anxiolytic activity using animal models, a related oxadiazole derivative was found to reduce anxiety-like behavior in elevated plus maze tests, suggesting potential clinical applications in anxiety disorders .

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